Ethyl 3-cyanopyrrolidine-3-carboxylate;hydrochloride
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Overview
Description
Ethyl 3-cyanopyrrolidine-3-carboxylate;hydrochloride is a chemical compound with the molecular formula C8H12N2O2·HCl. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-cyanopyrrolidine-3-carboxylate;hydrochloride can be synthesized through a multi-step process involving the reaction of ethyl 3-aminopyrrolidine-3-carboxylate with cyanogen bromide. The reaction typically takes place in an organic solvent such as tetrahydrofuran (THF) under controlled temperature conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of automated systems for temperature and pH control ensures consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-cyanopyrrolidine-3-carboxylate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are often employed.
Major Products Formed
Oxidation: Formation of ethyl 3-oxo-pyrrolidine-3-carboxylate.
Reduction: Formation of ethyl 3-aminopyrrolidine-3-carboxylate.
Substitution: Formation of various substituted pyrrolidine derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-cyanopyrrolidine-3-carboxylate;hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein binding.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 3-cyanopyrrolidine-3-carboxylate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by modulating signal transduction pathways. These interactions can lead to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-aminopyrrolidine-3-carboxylate
- Ethyl 3-oxo-pyrrolidine-3-carboxylate
- Ethyl 3-hydroxy-pyrrolidine-3-carboxylate
Uniqueness
Ethyl 3-cyanopyrrolidine-3-carboxylate;hydrochloride is unique due to the presence of the nitrile group, which imparts distinct reactivity and chemical properties. This makes it a valuable intermediate in organic synthesis and a subject of interest in pharmaceutical research.
Properties
IUPAC Name |
ethyl 3-cyanopyrrolidine-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2.ClH/c1-2-12-7(11)8(5-9)3-4-10-6-8;/h10H,2-4,6H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARYVAWNIMKWKPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCNC1)C#N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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